2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile
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Overview
Description
“2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile” is a chemical compound that belongs to the class of azetidine derivatives . It has the molecular formula C6H8N2O2S .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 3 double bonds, 1 triple bond, 1 four-membered ring, 1 nitrile (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.21 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 319 . It has no hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Streamlined Synthesis Processes
An efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine has been reported, showcasing the reactivity of related chemical structures with methanesulfonyl chloride and acetonitrile. This process highlights the compound's significance in the synthesis of complex organic molecules (Li et al., 2006).
Molecular Complex Formation
Studies have delved into the compositions and structures of methanesulfonic acid complexes with acetonitrile, revealing molecular 1:1 complexes and the intricate dynamics of acid-base interactions. These findings emphasize the compound's role in forming stable molecular complexes and its potential application in various chemical processes (Kislina et al., 2004).
Electrogenerated Synthesis and Antimicrobial Activity
Research has also explored the electrogenerated synthesis of related compounds, demonstrating their potential in pharmaceutical applications due to their antimicrobial properties. This underscores the broad applicability of such chemical structures in medicinal chemistry (Hamrouni et al., 2015).
N-Alkylation Catalysis
Efficient ruthenium-catalyzed N-alkylation of amines, amides, and sulfonamides using complexes related to acetonitrile signifies the catalytic potential of such compounds in facilitating organic transformations, indicating their importance in synthetic chemistry (Moutaoukil et al., 2022).
Alternative Synthesis Methods
An alternative synthesis method for 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials has been proposed, offering more avenues for the synthesis of structurally complex molecules (Ferreira & Figueroa-Villar, 2014).
Spectroscopic and Structural Studies
Comprehensive spectroscopic and structural studies of methanesulfonic acid complexes and related molecules in acetonitrile have been conducted. These studies provide deep insights into the molecular interactions and structural dynamics of such compounds, highlighting their significance in molecular chemistry (Binkowska et al., 2001; Salnikov et al., 2012; Krummacher et al., 2019).
properties
IUPAC Name |
2-(1-methylsulfonylazetidin-3-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)8-4-6(5-8)2-3-7/h2H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZHRWKUFMAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(=CC#N)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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